
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethyl-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethyl-2-butanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a thiol derivative of 2-butanone and belongs to the class of benzimidazole derivatives. The synthesis of this compound is complex and requires specific conditions.
Wirkmechanismus
The mechanism of action of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethyl-2-butanone is not fully understood. However, it has been suggested that the compound acts by inhibiting specific enzymes and signaling pathways involved in the development and progression of diseases. The compound has been shown to inhibit the activity of certain kinases and transcription factors, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethyl-2-butanone has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, reduce inflammation, and regulate glucose metabolism. The compound has also been shown to have antioxidant and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethyl-2-butanone in lab experiments include its unique properties and potential as a therapeutic agent. The compound is also relatively easy to synthesize, and its purification can be achieved through careful chromatographic separation. However, the limitations of using this compound in lab experiments include its moderate yield and the need for specific conditions for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethyl-2-butanone. One direction is to further investigate the mechanism of action of the compound and its specific targets in different diseases. Another direction is to study the pharmacokinetics and toxicity of the compound in animal models. Additionally, the compound can be modified to enhance its therapeutic properties and reduce its toxicity. The compound can also be used as a lead compound for the development of new drugs with similar properties.
Conclusion
In conclusion, 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethyl-2-butanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound has shown promising results in the treatment of various diseases, such as cancer, diabetes, and inflammation. The compound has also been studied for its antioxidant and antimicrobial properties. The synthesis of this compound is complex, and the purification requires careful chromatographic separation. The future directions for the study of this compound include investigating its mechanism of action, pharmacokinetics, and toxicity, as well as modifying the compound to enhance its therapeutic properties.
Synthesemethoden
The synthesis of 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethyl-2-butanone involves a multi-step process. The starting material for the synthesis is 2-butanone, which is reacted with thioacetamide to form 1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethyl-2-butanone. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of the reaction is moderate, and the purification of the product requires careful chromatographic separation.
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethyl-2-butanone has been extensively studied for its biological properties. This compound has shown promising results in the treatment of various diseases, such as cancer, diabetes, and inflammation. The compound has been tested in vitro and in vivo, and the results have shown its potential as a therapeutic agent. The compound has also been studied for its antioxidant and antimicrobial properties.
Eigenschaften
Produktname |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethyl-2-butanone |
|---|---|
Molekularformel |
C13H16N2OS |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-ylsulfanyl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H16N2OS/c1-13(2,3)11(16)8-17-12-14-9-6-4-5-7-10(9)15-12/h4-7H,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
APWJLMQHQAKTFR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1 |
Kanonische SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
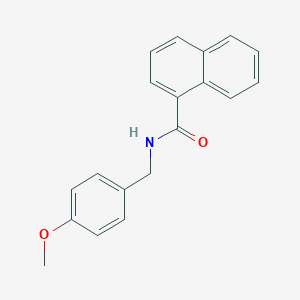
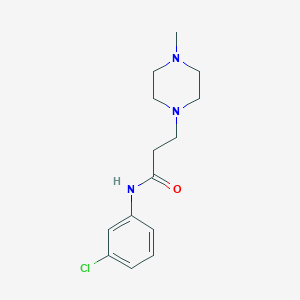
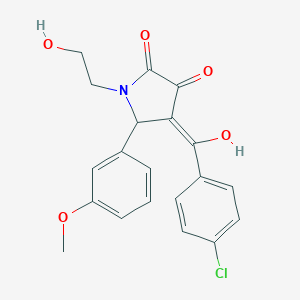

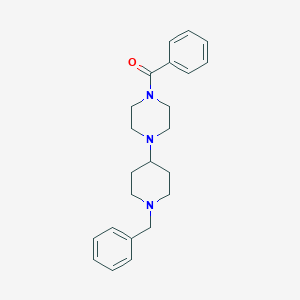

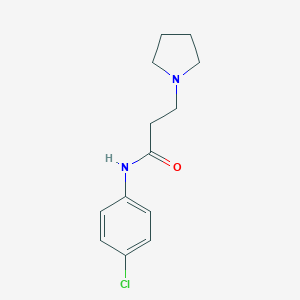



![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)

